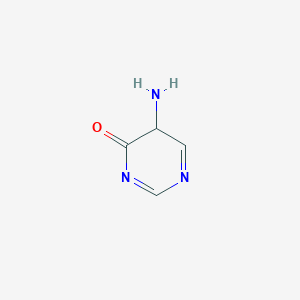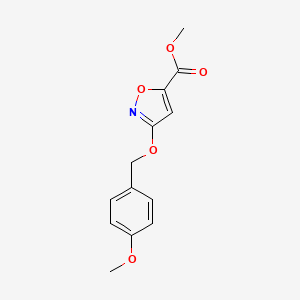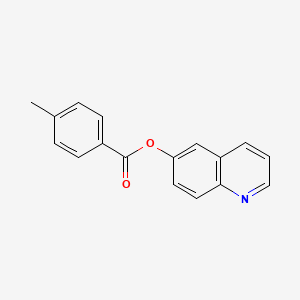
Methyl 3-chloropropanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloropropanimidate is an organic compound with the molecular formula C₄H₈ClNO It is a derivative of propanimidate, where a chlorine atom is substituted at the third carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-chloropropanimidate can be synthesized through the following steps:
Starting Material: The synthesis begins with 3-chloropropionitrile.
Hydrolysis: 3-chloropropionitrile is hydrolyzed to form 3-chloropropionamide.
Methanolysis: The 3-chloropropionamide is then treated with methanol in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. This involves:
Controlled Reaction Conditions: Maintaining low temperatures during the methanolysis step to ensure high yield and purity.
Purification: The product is purified through distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-chloropropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Hydrolysis: It can be hydrolyzed to form 3-chloropropanoic acid and methanol.
Reduction: The compound can be reduced to form 3-chloropropylamine.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Produces various substituted propanimidates.
Hydrolysis: Yields 3-chloropropanoic acid.
Reduction: Forms 3-chloropropylamine.
Applications De Recherche Scientifique
Methyl 3-chloropropanimidate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: Employed in the modification of biomolecules for studying enzyme mechanisms.
Material Science: Utilized in the preparation of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-chloropropanimidate involves its reactivity towards nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the carbon atom electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparaison Avec Des Composés Similaires
Methyl 3-bromopropanimidate: Similar structure but with a bromine atom instead of chlorine.
Methyl 3-iodopropanimidate: Contains an iodine atom, making it more reactive due to the larger atomic radius.
Methyl 3-fluoropropanimidate: Less reactive due to the strong carbon-fluorine bond.
Uniqueness: Methyl 3-chloropropanimidate is unique due to its balanced reactivity and stability. The chlorine atom provides a good leaving group, making it suitable for various substitution reactions, while its moderate reactivity allows for controlled transformations.
Propriétés
Numéro CAS |
84762-89-0 |
|---|---|
Formule moléculaire |
C4H8ClNO |
Poids moléculaire |
121.56 g/mol |
Nom IUPAC |
methyl 3-chloropropanimidate |
InChI |
InChI=1S/C4H8ClNO/c1-7-4(6)2-3-5/h6H,2-3H2,1H3 |
Clé InChI |
XZQHWPYBBMHFPE-UHFFFAOYSA-N |
SMILES canonique |
COC(=N)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-Dihydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B15072731.png)


![1-Aminospiro[2.3]hexan-5-ol](/img/structure/B15072748.png)
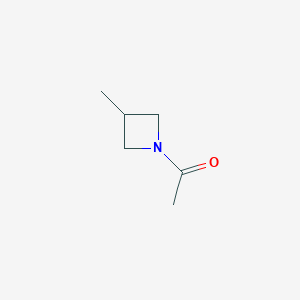

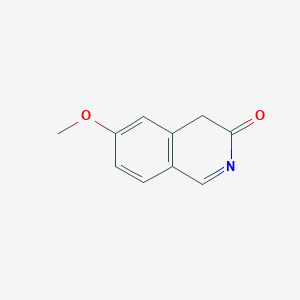
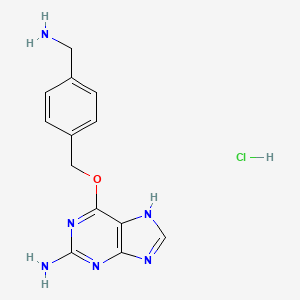
![4-Chlorobenzo[d]isoxazole](/img/structure/B15072771.png)
![5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid](/img/structure/B15072783.png)
